molecular formula C25H44O4 B14611936 Dioctyl 3-methylcyclohex-4-ene-1,2-dicarboxylate CAS No. 57998-43-3

Dioctyl 3-methylcyclohex-4-ene-1,2-dicarboxylate

Cat. No.: B14611936
CAS No.: 57998-43-3
M. Wt: 408.6 g/mol
InChI Key: JLDCTXYIZKBGTN-UHFFFAOYSA-N
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Description

Dioctyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is an organic compound known for its unique chemical structure and properties It is a derivative of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid, where the carboxyl groups are esterified with octyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dioctyl 3-methylcyclohex-4-ene-1,2-dicarboxylate typically involves the esterification of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dioctyl 3-methylcyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Dioctyl 3-methylcyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.

    Medicine: Research into its potential as a drug delivery agent or as a component in pharmaceutical formulations.

    Industry: It is utilized in the production of plasticizers, which are added to polymers to increase their flexibility and durability.

Mechanism of Action

The mechanism by which dioctyl 3-methylcyclohex-4-ene-1,2-dicarboxylate exerts its effects involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in further biochemical pathways. The compound’s reactivity and interactions with enzymes and other proteins are key to its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Dioctyl phthalate: Another ester used as a plasticizer, but with a different aromatic structure.

    Dioctyl adipate: Similar in function but derived from adipic acid.

    Dioctyl terephthalate: Used in similar applications but with a terephthalic acid backbone.

Uniqueness

Dioctyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is unique due to its cyclohexene ring structure, which imparts different physical and chemical properties compared to linear or aromatic esters. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

57998-43-3

Molecular Formula

C25H44O4

Molecular Weight

408.6 g/mol

IUPAC Name

dioctyl 3-methylcyclohex-4-ene-1,2-dicarboxylate

InChI

InChI=1S/C25H44O4/c1-4-6-8-10-12-14-19-28-24(26)22-18-16-17-21(3)23(22)25(27)29-20-15-13-11-9-7-5-2/h16-17,21-23H,4-15,18-20H2,1-3H3

InChI Key

JLDCTXYIZKBGTN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1CC=CC(C1C(=O)OCCCCCCCC)C

Origin of Product

United States

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